molecular formula C14H15NO4S2 B2565095 N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 941928-33-2

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2565095
CAS No.: 941928-33-2
M. Wt: 325.4
InChI Key: BGUGMSNBDINPAW-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that features a thiophene ring, a benzo[b][1,4]dioxepine moiety, and a sulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its aromaticity and stability, contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets:

Biological Activity

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological assays, and its implications in pharmacology, particularly focusing on its anti-inflammatory and antifungal properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[b][1,4]dioxepine core with a thiophen-2-ylmethyl substituent and a sulfonamide group. The synthesis typically involves multi-step organic reactions, where intermediates are carefully controlled to yield the final product with high purity.

Synthesis Protocol

  • Starting Materials : Thiophen-2-ylmethylamine and suitable dioxepine derivatives.
  • Reagents : Sodium borohydride for reduction steps, hydrochloric acid for purification.
  • Conditions : Reactions are usually conducted under inert atmospheres (nitrogen) to prevent oxidation.

Antifungal Activity

Recent studies have shown that derivatives of compounds similar to N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine exhibit promising antifungal activity. For instance, compounds related to benzo[b]thiophen derivatives demonstrated significant activity against various fungal strains such as Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 2 μg/mL .

CompoundFungal StrainMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus2

Anti-inflammatory Activity

The sulfonamide moiety in the compound is known for its anti-inflammatory properties. Studies have indicated that similar compounds can inhibit key inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation .

Case Study 1: Antifungal Efficacy

In a controlled study evaluating the antifungal efficacy of various benzo[b]thiophene derivatives, N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine was tested against clinical isolates of Candida. The results indicated that this compound exhibited significant antifungal activity comparable to standard treatments.

Case Study 2: In Vivo Anti-inflammatory Effects

A pharmacokinetic study conducted on rats revealed that the compound showed favorable absorption and distribution characteristics. The anti-inflammatory effects were measured through cytokine levels in plasma post-administration, showing a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-21(17,15-10-11-3-1-8-20-11)12-4-5-13-14(9-12)19-7-2-6-18-13/h1,3-5,8-9,15H,2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUGMSNBDINPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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